molecular formula C17H27N3O9 B13733242 H-Ala-OH.H-Tyr-OH.H-Glu-OH CAS No. 31325-29-8

H-Ala-OH.H-Tyr-OH.H-Glu-OH

Cat. No.: B13733242
CAS No.: 31325-29-8
M. Wt: 417.4 g/mol
InChI Key: ZZUBXZOYYZOVLC-QIKNFSLBSA-N
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Description

The compound H-Ala-OH.H-Tyr-OH.H-Glu-OH is a tripeptide composed of three amino acids: L-alanine, L-tyrosine, and L-glutamic acid. These amino acids are linked together through peptide bonds, forming a structure that is significant in various biochemical and industrial applications. The compound is known for its role in protein synthesis and its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-OH.H-Tyr-OH.H-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Ala-OH.H-Tyr-OH.H-Glu-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target the peptide bonds, breaking them into individual amino acids.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

    Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.

Major Products

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Free amino acids (L-alanine, L-tyrosine, L-glutamic acid).

    Substitution: Acylated peptides and other modified derivatives.

Scientific Research Applications

H-Ala-OH.H-Tyr-OH.H-Glu-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques like HPLC.

Mechanism of Action

The mechanism of action of H-Ala-OH.H-Tyr-OH.H-Glu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. The tyrosine residue, in particular, can participate in phosphorylation reactions, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Ala-OH: A dipeptide containing L-tyrosine and L-alanine.

    H-Ala-Glu-OH: A dipeptide containing L-alanine and L-glutamic acid.

    H-Glu-Tyr-OH: A dipeptide containing L-glutamic acid and L-tyrosine.

Uniqueness

H-Ala-OH.H-Tyr-OH.H-Glu-OH is unique due to its tripeptide structure, which provides a combination of properties from all three amino acids. This structure allows it to participate in more complex biochemical interactions compared to dipeptides. Its potential therapeutic applications and role in protein synthesis further highlight its significance.

Properties

CAS No.

31325-29-8

Molecular Formula

C17H27N3O9

Molecular Weight

417.4 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid

InChI

InChI=1S/C9H11NO3.C5H9NO4.C3H7NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h1-4,8,11H,5,10H2,(H,12,13);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t8-;3-;2-/m000/s1

InChI Key

ZZUBXZOYYZOVLC-QIKNFSLBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(=O)O)C(C(=O)O)N

Related CAS

31325-29-8

Origin of Product

United States

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